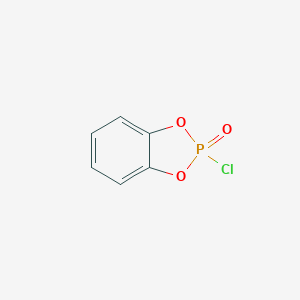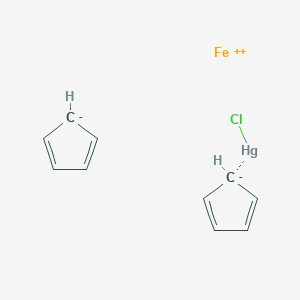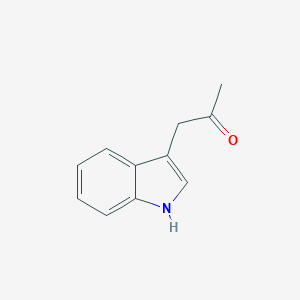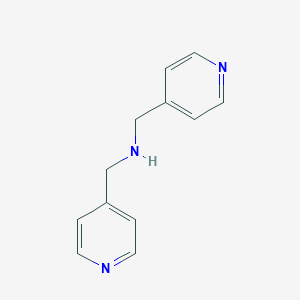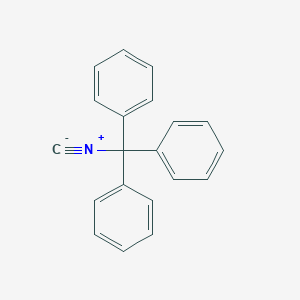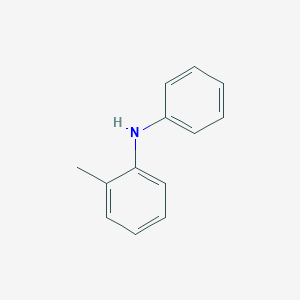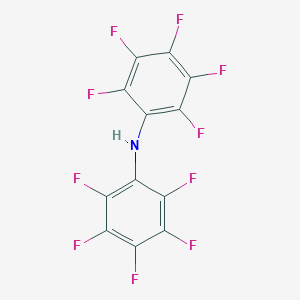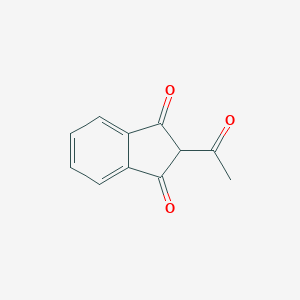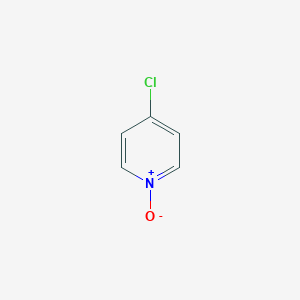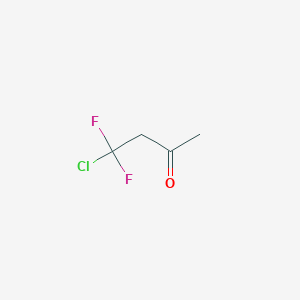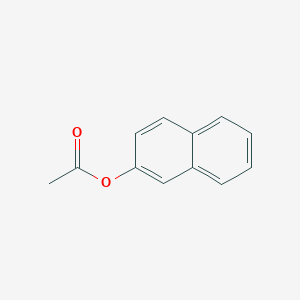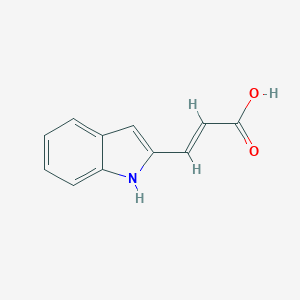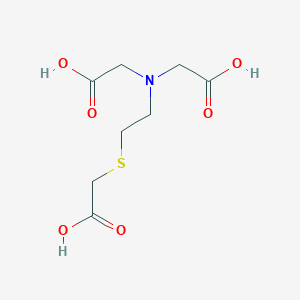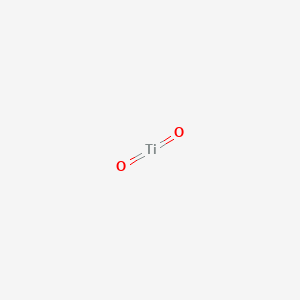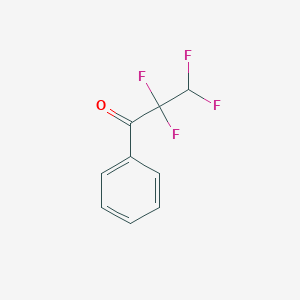
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It is commonly used as a research chemical and is known for its psychoactive properties. TFMPP is often used in scientific research to study the effects of psychoactive compounds on the human body.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is not fully understood. However, it is believed to act on the serotonin system in the brain. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is known to bind to serotonin receptors, which are responsible for regulating mood, appetite, and sleep. This binding results in the release of serotonin, which can lead to changes in mood and behavior.
Effets Biochimiques Et Physiologiques
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, which can lead to changes in mood, appetite, and sleep. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular problems in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it is a well-characterized compound with known pharmacological properties. This makes it a useful reference compound for studies that investigate the effects of other psychoactive compounds. However, one of the limitations of using 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one in lab experiments is that it has psychoactive properties, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one. One area of research is the investigation of the long-term effects of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one on the brain and body. Another area of research is the development of new psychoactive compounds that have similar pharmacological properties to 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one but with fewer side effects. Additionally, there is a need for further research on the mechanisms of action of 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one and other psychoactive compounds.
Méthodes De Synthèse
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one can be synthesized through a multistep reaction process. The synthesis process involves the reaction of phenylpropanone with hydrofluoric acid and then with tetrafluoroboric acid. The resulting compound is then purified through various methods to obtain pure 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is commonly used in scientific research to study the effects of psychoactive compounds on the human body. It is often used as a reference compound in studies that investigate the pharmacological properties of other psychoactive compounds. 2,2,3,3-Tetrafluoro-1-phenylpropan-1-one is also used in studies that investigate the mechanisms of action of psychoactive compounds.
Propriétés
Numéro CAS |
1428-62-2 |
|---|---|
Nom du produit |
2,2,3,3-Tetrafluoro-1-phenylpropan-1-one |
Formule moléculaire |
C9H6F4O |
Poids moléculaire |
206.14 g/mol |
Nom IUPAC |
2,2,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(11)9(12,13)7(14)6-4-2-1-3-5-6/h1-5,8H |
Clé InChI |
LYWZYIDEVTXKMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(C(F)F)(F)F |
Synonymes |
1-Propanone, 2,2,3,3-tetrafluoro-1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



